molecular formula C9H20INO2 B1633400 (+)-Muscarine Iodide CAS No. 2209-02-1

(+)-Muscarine Iodide

Cat. No.: B1633400
CAS No.: 2209-02-1
M. Wt: 301.17 g/mol
InChI Key: PMFYONXEPDMBPE-CTERPIQNSA-M
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Description

(+)-Muscarine Iodide is a naturally occurring alkaloid that is primarily found in certain species of mushrooms, particularly those belonging to the genus Inocybe and Clitocybe. It is a potent agonist of muscarinic acetylcholine receptors, which are involved in various physiological functions such as smooth muscle contraction, glandular secretion, and modulation of heart rate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Muscarine Iodide typically involves the iodination of muscarine. One common method is the reaction of muscarine with iodine in the presence of a suitable solvent such as methanol or ethanol. The reaction is usually carried out at room temperature, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow iodination processes. These methods ensure consistent quality and yield of the product. The use of automated systems for monitoring and controlling reaction conditions is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(+)-Muscarine Iodide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form deiodinated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, and cyanides can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of muscarine oxides.

    Reduction: Formation of deiodinated muscarine.

    Substitution: Formation of substituted muscarine derivatives.

Scientific Research Applications

(+)-Muscarine Iodide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies of muscarinic acetylcholine receptors and their role in physiological processes.

    Medicine: Investigated for its potential therapeutic effects in treating conditions such as glaucoma and Alzheimer’s disease.

    Industry: Utilized in the development of biosensors and other diagnostic tools.

Mechanism of Action

(+)-Muscarine Iodide exerts its effects by binding to muscarinic acetylcholine receptors, which are G protein-coupled receptors. Upon binding, it activates the receptor, leading to a cascade of intracellular events that result in physiological responses such as muscle contraction, glandular secretion, and modulation of heart rate. The primary molecular targets are the M1, M2, M3, M4, and M5 subtypes of muscarinic receptors.

Comparison with Similar Compounds

Similar Compounds

    Pilocarpine: Another muscarinic agonist used in the treatment of glaucoma.

    Arecoline: A muscarinic agonist found in betel nuts.

    Oxotremorine: A synthetic muscarinic agonist used in research.

Uniqueness

(+)-Muscarine Iodide is unique due to its high potency and selectivity for muscarinic receptors. Unlike other muscarinic agonists, it is naturally occurring and has a well-defined structure, making it a valuable tool in both research and therapeutic applications.

Properties

IUPAC Name

[(2S,4R,5S)-4-hydroxy-5-methyloxolan-2-yl]methyl-trimethylazanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20NO2.HI/c1-7-9(11)5-8(12-7)6-10(2,3)4;/h7-9,11H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-,9+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFYONXEPDMBPE-CTERPIQNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(O1)C[N+](C)(C)C)O.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](C[C@H](O1)C[N+](C)(C)C)O.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90944722
Record name 2,5-Anhydro-1,3,6-trideoxy-1-(trimethylazaniumyl)hexitol iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90944722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2209-02-1, 24570-49-8
Record name (+-)-Muscarine iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002209021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-Muscarine iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024570498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Anhydro-1,3,6-trideoxy-1-(trimethylazaniumyl)hexitol iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90944722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Anhydro-1,4,6-trideoxy-6-(trimethylammonio)-D-ribo-hexitol iodide
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